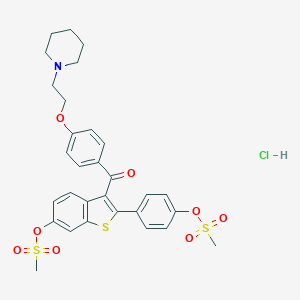

![molecular formula C25H40O4 B105436 (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 10538-59-7](/img/structure/B105436.png)

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

描述

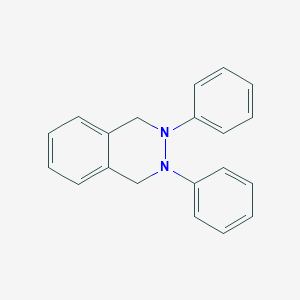

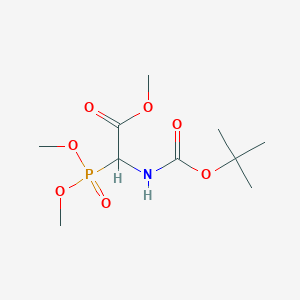

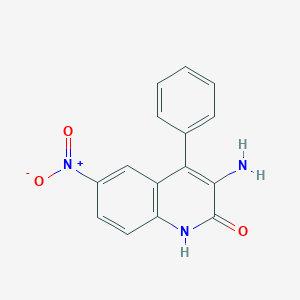

The compound is a derivative of a complex cyclopentaphenanthrene structure, which is a characteristic framework found in many natural steroids. The molecule includes multiple chiral centers, indicating its stereochemistry is significant in its biological activity and synthesis. The presence of a hydroxy group and a pentanoate ester suggests solubility and reactivity characteristics that could be important for its function or synthesis.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions, each designed to introduce specific functional groups while preserving the stereochemistry of the molecule. The title compound from paper suggests a modification of cholic acid, a naturally occurring bile acid, where terminal hydrogen atoms are replaced with acetyl and alkyne groups. This indicates a possible route for the synthesis of the target compound could involve starting with a naturally occurring steroid and performing functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds, as described in paper , shows that the cyclopentane ring adopts an envelope conformation, which is common in many steroids. The chair conformations of the other rings contribute to the overall three-dimensional shape of the molecule, which is crucial for its biological interactions. The dihedral angle between rings C and D is small, suggesting a relatively flat orientation between these rings, which could influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the acetyl and alkyne groups, as well as the hydroxy and ester functionalities. The acetyl groups could be involved in nucleophilic acyl substitution reactions, while the alkyne could participate in various addition reactions. The hydroxy group could be a site for oxidation or esterification, and the ester could undergo hydrolysis or transesterification reactions. Paper discusses the photochemistry of related cyclopentene compounds, which could provide insights into the types of photo-induced reactions that the compound might undergo, such as photocycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. The presence of multiple chiral centers would result in optical activity, and the compound would likely exhibit specific rotation. The hydroxy and ester groups would affect the compound's solubility in various solvents, with the potential for hydrogen bonding influencing its boiling point and melting point. The acetyl and alkyne groups could affect the compound's stability and reactivity under different conditions, such as heat or light exposure. The crystal structure described in paper indicates that the compound forms a three-dimensional structure through hydrogen bonding, which could be relevant for its crystallinity and solubility properties.

科学研究应用

Polyhydroxyalkanoates (PHAs) and Related Compounds

Polyhydroxyalkanoates (PHAs) are intracellular biodegradable microbial polymers, formed from different types of hydroxyalkanoic acids monomers. PHAs have garnered attention for their promising applications due to their biodegradability, biocompatibility, and renewable nature, making them suitable for a wide range of applications from food packaging to biomedical uses. Research aims to overcome the high cost of PHAs compared to petroleum plastics, focusing on the synthesis, properties, and commercialization factors of these compounds (Amara, 2010).

Cyclopenta[c]phenanthrenes - Chemistry and Biological Activity

Cyclopenta[c]phenanthrenes exhibit interesting chemical and biological properties due to their unique structural features, including the presence of a pseudo fjord-region constructed by the cyclopentane ring. These compounds are studied for their environmental occurrence, synthesis methods, and potential biological activities. Their environmental detection and potential as chemicals of concern in risk assessment highlight the need for further investigation into their effects on living organisms (Brzuzan et al., 2013).

Jasmonic Acid and Its Derivatives

Jasmonic acid and its derivatives, including methyl esters, are plant stress hormones with significant biological activities. These compounds are being explored for their synthesis, biological activities, and potential as drugs and prodrugs. Research in this area shows promise for developing new therapeutics and provides insights for future research into the use of small molecules from the plant kingdom for medicinal chemistry applications (Ghasemi Pirbalouti et al., 2014).

Health Benefits of 4,4-Dimethyl Phytosterols

4,4-Dimethyl phytosterols are studied for their potential health benefits, including disease prevention and involvement in the endogenous cannabinoid system. Research focuses on the structures, sources, and preclinical studies evaluating their therapeutic potential. This area of study is crucial for understanding the relationship between these compounds and the endogenous cannabinoid system, aiming to develop clinical trials (Zhang et al., 2019).

属性

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBYYFMYNRYPPC-YLOOLPOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258388 | |

| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

CAS RN |

10538-59-7 | |

| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)